molecular formula C13H17NO5 B14753389 3,4,5-trimethoxy-N-propanoylbenzamide

3,4,5-trimethoxy-N-propanoylbenzamide

Cat. No.: B14753389
M. Wt: 267.28 g/mol
InChI Key: OLNAQLIZECPIGE-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-propanoylbenzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzene ring linked to a propanoyl group (CH₂CH₂CO-) via an amide bond. The compound’s structure combines the lipophilic 3,4,5-trimethoxyphenyl moiety with a short-chain acyl group, which may influence its solubility, bioavailability, and interaction with biological targets. The trimethoxy substitution pattern is common in bioactive molecules, often associated with enhanced binding to tubulin or enzyme active sites, as seen in combretastatin analogues and ribonucleotide reductase inhibitors .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

3,4,5-trimethoxy-N-propanoylbenzamide

InChI

InChI=1S/C13H17NO5/c1-5-11(15)14-13(16)8-6-9(17-2)12(19-4)10(7-8)18-3/h6-7H,5H2,1-4H3,(H,14,15,16)

InChI Key

OLNAQLIZECPIGE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-propanoylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Formation of Acid Chloride: The benzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation Reaction: The acid chloride is then reacted with propanoylamine under basic conditions to form 3,4,5-trimethoxy-N-propanoylbenzamide.

Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactions and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-trimethoxy-N-propanoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-trimethoxy-N-propanoylbenzamide is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: This compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promise in inhibiting enzymes and proteins involved in various diseases .

Medicine: In medicinal chemistry, 3,4,5-trimethoxy-N-propanoylbenzamide derivatives are explored for their therapeutic potential in treating conditions such as cancer, bacterial infections, and inflammatory diseases .

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-propanoylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

Key Structural and Functional Insights

Heterocyclic substituents (e.g., oxadiazole in ) enhance rigidity and π-π stacking interactions, which may improve binding to enzymes like tubulin or kinases . Methoxy groups in all compounds contribute to hydrophobic interactions and metabolic stability, as demonstrated by KITC’s efficacy in depleting dNTP pools in leukemia cells .

Synthetic Accessibility :

  • Derivatives with simple aryl substituents (e.g., 4-bromophenyl) are synthesized in one step via Schotten-Baumann reactions .
  • Complex heterocyclic derivatives (e.g., ) require multi-step protocols, including cyclization and coupling reactions, reducing scalability .

The lack of reported bioactivity for the target compound underscores the need for further studies to explore its pharmacokinetic and pharmacodynamic profiles.

Research Findings and Implications

  • Structural Versatility : The modular synthesis of these derivatives (e.g., varying N-substituents) enables tailored optimization for specific targets, as seen in combretastatin analogs () .
  • Unmet Needs : While heterocyclic derivatives (–7) show promise for target engagement, their synthetic complexity may limit clinical translation compared to simpler analogs like the target compound.

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